DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon

Vue d'ensemble

Description

(R,S)-hydroxy Ramelteon Metabolite M-II est le principal métabolite actif de la Ramelteon, un agoniste sélectif des récepteurs de la mélatonine utilisé dans le traitement de l'insomnie. Ce composé présente une faible activité agoniste aux récepteurs de la mélatonine MT1 et MT2 et a une faible affinité pour le récepteur 5-HT2B de la sérotonine. Malgré sa puissance inférieure à celle de la Ramelteon, le (R,S)-hydroxy Ramelteon Metabolite M-II circule à des concentrations considérablement plus élevées, ce qui rend ses effets cliniquement pertinents .

Méthodes De Préparation

La synthèse du (R,S)-hydroxy Ramelteon Metabolite M-II implique la conversion métabolique de la Ramelteon dans le foie. La Ramelteon est principalement métabolisée par l'enzyme cytochrome P450 CYP1A2, avec des contributions mineures de CYP2C et CYP3A4. Le principal métabolite, (R,S)-hydroxy Ramelteon Metabolite M-II, est formé par des réactions d'hydroxylation .

Les méthodes de production industrielle du (R,S)-hydroxy Ramelteon Metabolite M-II ne sont pas bien documentées, car il est généralement produit in vivo par l'administration de Ramelteon. Les voies de synthèse pour les métabolites hydroxylés similaires impliquent souvent une hydroxylation sélective du composé parent dans des conditions contrôlées en utilisant des catalyseurs et des réactifs spécifiques.

Analyse Des Réactions Chimiques

(R,S)-hydroxy Ramelteon Metabolite M-II subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être davantage oxydé pour former des métabolites supplémentaires.

Réduction : Les réactions de réduction peuvent convertir le groupe hydroxyle en d'autres groupes fonctionnels.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénures d'alkyle. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

(R,S)-hydroxy Ramelteon Metabolite M-II a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans des études portant sur les voies métaboliques de la Ramelteon et d'autres agonistes des récepteurs de la mélatonine.

Biologie : Le composé est étudié pour ses effets sur les récepteurs de la mélatonine et son rôle dans la régulation des rythmes circadiens.

Médecine : La recherche se concentre sur ses effets thérapeutiques potentiels dans le traitement des troubles du sommeil et sur ses propriétés pharmacocinétiques.

Industrie : Il est utilisé dans le développement et les tests de nouveaux agonistes des récepteurs de la mélatonine et de composés apparentés

Mécanisme d'action

(R,S)-hydroxy Ramelteon Metabolite M-II exerce ses effets en se liant aux récepteurs de la mélatonine MT1 et MT2, bien qu'avec une affinité inférieure à celle de la Ramelteon. La liaison du composé à ces récepteurs contribue à réguler le cycle veille-sommeil en mimant les effets de la mélatonine endogène. La demi-vie plus longue et l'exposition systémique plus élevée du composé contribuent à sa pertinence clinique dans la promotion du sommeil .

Applications De Recherche Scientifique

(R,S)-hydroxy Ramelteon Metabolite M-II has several scientific research applications:

Chemistry: It is used as a reference compound in studies investigating the metabolic pathways of Ramelteon and other melatonin receptor agonists.

Biology: The compound is studied for its effects on melatonin receptors and its role in regulating circadian rhythms.

Medicine: Research focuses on its potential therapeutic effects in treating sleep disorders and its pharmacokinetic properties.

Industry: It is used in the development and testing of new melatonin receptor agonists and related compounds

Mécanisme D'action

(R,S)-hydroxy Ramelteon Metabolite M-II exerts its effects by binding to melatonin receptors MT1 and MT2, albeit with lower affinity compared to Ramelteon. The binding of the compound to these receptors helps regulate the sleep-wake cycle by mimicking the effects of endogenous melatonin. The compound’s longer half-life and higher systemic exposure contribute to its clinical relevance in promoting sleep .

Comparaison Avec Des Composés Similaires

(R,S)-hydroxy Ramelteon Metabolite M-II est similaire à d'autres agonistes des récepteurs de la mélatonine, tels que :

Ramelteon : Le composé parent ayant une puissance plus élevée aux récepteurs de la mélatonine.

Agomélatine : Un autre agoniste des récepteurs de la mélatonine utilisé dans le traitement de la dépression et des troubles du sommeil.

Tasimelteon : Un agoniste des récepteurs de la mélatonine utilisé pour traiter le trouble du sommeil-éveil non-24 heures.

Ce qui distingue le (R,S)-hydroxy Ramelteon Metabolite M-II, c'est sa plus grande exposition systémique et sa demi-vie plus longue, ce qui peut contribuer à ses effets cliniques uniques .

Activité Biologique

DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon is a derivative of ramelteon, a selective agonist for melatonin receptors MT1 and MT2. This compound has garnered attention for its potential pharmacological applications, particularly in the modulation of sleep and circadian rhythms. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The molecular formula of this compound is with a molecular weight of approximately 275.35 g/mol. Its structure features functional groups that are significant for its interaction with biological targets, particularly the melatonin receptors.

Ramelteon and its derivatives primarily function by binding to the melatonin receptors MT1 and MT2, which are involved in the regulation of sleep-wake cycles. This compound exhibits enhanced binding affinity compared to traditional melatonin, suggesting a potentially stronger effect on sleep induction and maintenance.

Binding Affinity

Research indicates that this compound has a significantly higher affinity for MT1 and MT2 receptors than melatonin itself. For example, ramelteon shows binding affinities in the low nanomolar range (IC50 values around 53.4 nM for MT2) . This enhanced affinity may translate into more effective therapeutic outcomes.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of ramelteon derivatives:

- Efficacy in Insomnia : A study demonstrated that ramelteon significantly reduced sleep onset latency (LPS) over five weeks without altering sleep architecture . The effects were sustained over multiple dosing periods, indicating a stable pharmacological profile.

- Receptor Affinity Studies : Comparative studies showed that ramelteon has approximately 3 to 5 times greater affinity for human MT receptors compared to melatonin, with an up to 17-fold increase in potency . This suggests that derivatives like this compound could exhibit similar or enhanced effects.

- Metabolic Pathways : The compound undergoes rapid first-pass metabolism, with peak serum concentrations achieved within one hour post-administration . This rapid metabolism may necessitate careful dosing considerations in clinical settings.

Propriétés

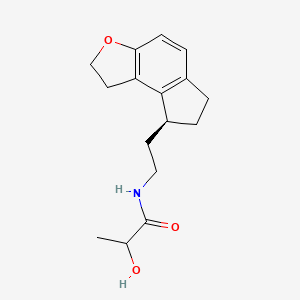

IUPAC Name |

2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFNIJYHXMJYJN-KFJBMODSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676202 | |

| Record name | 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896736-21-3 | |

| Record name | DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-RAMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYC868P4VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.